molecular formula C28H26ClNO5 B12136130 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide

2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide

Cat. No.: B12136130
M. Wt: 492.0 g/mol
InChI Key: RTXSSYYHJPCHJQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring, a chloro-methoxyphenyl group, and a tert-butylphenoxy group.

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

    Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in biochemical assays, it may inhibit enzyme activity by binding to the active site, preventing substrate binding.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and phenoxyacetamides. Compared to these compounds, 2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure makes it a valuable tool in various scientific and industrial applications, offering distinct advantages over other similar compounds.

Properties

Molecular Formula

C28H26ClNO5

Molecular Weight

492.0 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C28H26ClNO5/c1-28(2,3)18-10-12-19(13-11-18)34-16-24(31)30-25-20-7-5-6-8-22(20)35-27(25)26(32)17-9-14-23(33-4)21(29)15-17/h5-15H,16H2,1-4H3,(H,30,31)

InChI Key

RTXSSYYHJPCHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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